N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride
Description
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic small molecule featuring a fused thieno-pyridine core modified with carbamoyl and methyl substituents. Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
N-(3-carbamoyl-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S.ClH/c1-7-5-9(17-21-7)13(20)16-14-11(12(15)19)8-3-4-18(2)6-10(8)22-14;/h5H,3-4,6H2,1-2H3,(H2,15,19)(H,16,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUNCCDPHVADGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a protein that functions as a channel across the membrane of cells that produce mucus, sweat, saliva, tears, and digestive enzymes.
Mode of Action
This compound acts as a potentiator for the CFTR. Potentiators are molecules that enhance the function of a protein. In this case, the compound enhances the gating function of the CFTR channel, allowing it to remain open for a longer period. This results in an increased flow of chloride ions across the cell membrane.
Biochemical Pathways
The compound’s action primarily affects the chloride ion transport pathway . By enhancing the function of the CFTR, the compound increases the flow of chloride ions across the cell membrane. This can help to thin the mucus and improve the clearance of mucus from the lungs.
Biological Activity
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C17H17ClN4O2S
- Molecular Weight : 408.9 g/mol
- CAS Number : 1216573-01-1
Biological Activity Overview
Research indicates that compounds similar to N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide exhibit various biological activities including cytotoxicity against cancer cell lines and modulation of apoptosis pathways.
Cytotoxicity Studies
A study conducted on isoxazole derivatives indicated that compounds structurally related to our compound showed significant cytotoxic effects against human promyelocytic leukemia cells (HL-60). The IC50 values ranged from 86 to 755 μM, with specific derivatives demonstrating the highest activity .
Table 1: Cytotoxicity of Isoxazole Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis and cell cycle arrest |
| Isoxazole (6) | 755 | Primarily cell cycle arrest |
The mechanisms by which N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide exerts its effects may involve modulation of key proteins involved in the apoptotic pathway:
- Bcl-2 Family Proteins : Isoxazole derivatives influenced the expression levels of Bcl-2 and Bax proteins. Isoxazole (3) decreased Bcl-2 expression while increasing p21^WAF1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle regulation .
- Cell Cycle Regulation : The upregulation of p21^WAF1 indicates an arrest in the cell cycle that may contribute to the observed cytotoxic effects.
Case Studies and Research Findings
Multiple studies have highlighted the biological potential of isoxazole derivatives:
- A study focused on the synthesis of various isoxazoles reported significant cytotoxicity in HL-60 cells with specific alterations in gene expression linked to apoptosis and cell cycle control .
- Another investigation into heterobicyclic compounds demonstrated that modifications in molecular structure could enhance biological activity against cancer cells, emphasizing the importance of structural features in drug design .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
To contextualize its properties, the compound is compared to structurally related molecules, focusing on heterocyclic cores, substituents, and functional groups.
Table 1: Structural Comparison of Key Analogues
Key Observations:
Core Heterocycles: The target compound’s thieno-pyridine scaffold distinguishes it from simpler pyridine derivatives (e.g., 5-(tert-butylsulfanyl)pyridine-2-carbothioamide) by offering enhanced conformational rigidity and electron-rich regions for target binding . Compared to imidazo-pyridine derivatives (e.g., Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate), the thiophene ring in the target compound may confer improved metabolic stability over nitrogen-rich cores susceptible to oxidation .
Functional Groups: The 5-methylisoxazole-carboxamide group in the target compound serves as a bioisostere for carboxylic acids, balancing polarity and membrane permeability. This contrasts with ester or thioamide groups in analogues, which may exhibit faster hydrolysis or reduced target affinity . The 6-methyl substituent on the tetrahydrothieno-pyridine core likely reduces ring puckering, enhancing binding pocket compatibility compared to unsubstituted analogues.
Solubility and Salt Forms: The hydrochloride salt of the target compound ensures superior aqueous solubility relative to neutral pyridine derivatives (e.g., 5-(tert-butylsulfanyl)pyridine-2-carbothioamide), aligning with formulations for intravenous or oral delivery .
Research Findings and Implications
- Kinase Inhibition : The isoxazole-carboxamide motif is prevalent in kinase inhibitors (e.g., PI3K/mTOR inhibitors), implying possible activity in oncology or inflammatory pathways.
- Metabolic Stability: The thieno-pyridine core may resist CYP450-mediated degradation better than imidazo-pyridines, as sulfur atoms are less prone to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
